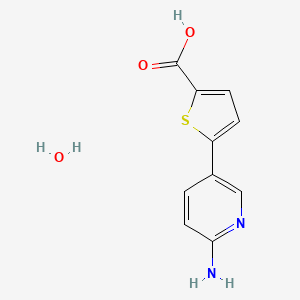

5-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid hydrate

Descripción

Propiedades

IUPAC Name |

5-(6-aminopyridin-3-yl)thiophene-2-carboxylic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S.H2O/c11-9-4-1-6(5-12-9)7-2-3-8(15-7)10(13)14;/h1-5H,(H2,11,12)(H,13,14);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASNJVSHXJDSTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CC=C(S2)C(=O)O)N.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid hydrate typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.

Coupling of Pyridine and Thiophene Rings: The pyridine and thiophene rings can be coupled using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling reactions.

Introduction of Functional Groups: The amino and carboxylic acid groups can be introduced through nitration, reduction, and carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Amino derivatives with reduced nitro groups.

Substitution: Substituted derivatives with various alkyl or acyl groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid hydrate has been explored as a potential drug candidate due to its biological activities. Research indicates that derivatives of this compound exhibit significant antimicrobial and anticancer properties. For instance, compounds derived from this structure have shown promising results against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM, suggesting potential as anti-tubercular agents .

The compound's amino and carboxylic acid functionalities allow it to form hydrogen bonds and engage in electrostatic interactions with proteins and nucleic acids, influencing various cellular processes. Studies have demonstrated its ability to inhibit specific enzymes involved in cancer progression, making it a candidate for further development in cancer therapeutics .

Materials Science

In materials science, this compound is utilized in the synthesis of organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films enhances its utility in electronic devices.

Case Study 1: Anticancer Activity

A study published in the Royal Society of Chemistry explored the synthesis of various derivatives of this compound. The derivatives were evaluated for their anticancer properties against several cancer cell lines. Results indicated that specific modifications led to enhanced cytotoxicity, paving the way for further development as anticancer agents .

Case Study 2: Organic Electronics

Research conducted on the use of this compound in organic electronics revealed its effectiveness as a hole transport material in OLEDs. The synthesized films exhibited high charge mobility and stability under operational conditions, highlighting the compound's potential for commercial applications in display technologies.

Mecanismo De Acción

The mechanism of action of 5-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid hydrate involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs Identified

The most relevant analogs, based on provided evidence, include:

5-(6-Amino-5-methylpyridin-3-yl)thiophene-2-carboxylic Acid

- Molecular Formula : C₁₁H₁₀N₂O₂S .

- Molecular Weight : 236.28 g/mol .

- CAS Registry Number : 872838-44-3 .

- Key Difference : A methyl group at the 5-position of the pyridine ring.

4-(1H-Pyrrol-1-yl)pyridine-2-carboxylic Acid

- Molecular Formula : C₁₀H₈N₂O₂ (estimated from name) .

- Key Difference: Replaces the aminopyridine-thiophene system with a pyrrole-substituted pyridine.

7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine

Comparative Analysis

Table 1: Structural and Functional Comparison

Key Findings:

Impact of Methyl Substitution: The methyl group in 5-(6-Amino-5-methylpyridin-3-yl)thiophene-2-carboxylic acid increases molecular weight by 16.03 g/mol compared to the parent compound. This modification likely enhances lipophilicity, which could improve membrane permeability but reduce aqueous solubility .

Role of Heterocyclic Systems :

- The thiophene-carboxylic acid motif in the target compound offers distinct electronic properties compared to the pyrrole-pyridine system in 4-(1H-Pyrrol-1-yl)pyridine-2-carboxylic acid . Thiophene’s sulfur atom may participate in hydrogen bonding or π-π stacking, whereas pyrrole’s nitrogen could alter basicity .

Actividad Biológica

5-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid hydrate, with the chemical formula C10H10N2O3S and CAS number 2378806-60-9, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and therapeutic potential based on current research findings.

- Molecular Weight : 238.26 g/mol

- Purity : 95%

- IUPAC Name : this compound

Research indicates that compounds similar to 5-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid exhibit significant activity against various biological targets. Thiophene derivatives have been shown to act as inhibitors of key enzymes involved in viral replication, particularly in Hepatitis C virus (HCV) studies where they inhibit NS5B polymerase .

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for viral replication.

- Molecular Docking Studies : In silico studies have demonstrated strong binding affinities to target proteins, suggesting potential as a therapeutic agent against viral infections .

Antiviral Activity

The compound's structural characteristics suggest it could function as an antiviral agent. A study on thiophene derivatives highlighted their effectiveness in inhibiting HCV polymerase, which is essential for viral RNA replication .

Anticancer Potential

Emerging evidence suggests that thiophene derivatives might also exhibit anticancer properties. Research has indicated that similar compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of cell cycle progression and modulation of apoptotic markers.

Data Table: Biological Activity Summary

Case Studies

- HCV Polymerase Inhibition :

- Anticancer Activity :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(6-Aminopyridin-3-yl)thiophene-2-carboxylic acid hydrate?

- Methodology :

- Step 1 : Synthesize the thiophene-carboxylic acid core via esterification of thiophene derivatives with ethanol/HCl, as demonstrated for analogous compounds .

- Step 2 : Introduce the 6-aminopyridin-3-yl group using cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) .

- Step 3 : Hydrate formation is achieved by recrystallization in aqueous solvents or controlled humidity exposure .

- Key Validation : Confirm regiochemistry via -NMR (e.g., pyridinyl proton signals at δ 8.2–8.5 ppm) and IR (carboxylic acid O-H stretch at ~2500–3000 cm) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Recommended Methods :

- - and -NMR : Assign peaks for the thiophene ring (δ 6.8–7.5 ppm) and pyridinyl amine group (δ 6.5–7.0 ppm) .

- IR Spectroscopy : Identify carboxylic acid (1700–1750 cm) and amine (3300–3500 cm) functional groups .

- Mass Spectrometry (HRMS) : Verify molecular weight (220.25 g/mol for the anhydrous form) and hydrate stoichiometry .

Q. How does the hydrate form affect solubility and stability?

- Physicochemical Insights :

- The hydrate improves aqueous solubility due to hydrogen bonding but may reduce thermal stability.

- Experimental Design : Compare thermogravimetric analysis (TGA) of hydrated vs. anhydrous forms to determine water loss temperatures (~100–150°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for pyridinyl-thiophene coupling?

- Troubleshooting Strategies :

- Catalyst Optimization : Test palladium catalysts (e.g., Pd(PPh)) or ligand systems to improve coupling efficiency .

- Reaction Monitoring : Use LC-MS or in-situ -NMR to identify intermediates/byproducts (e.g., dehalogenation or homocoupling) .

- Case Study : reports 70–85% yields for analogous condensations, but impurities from thiophosgene may require rigorous purification (e.g., column chromatography) .

Q. What strategies enhance regioselectivity during functionalization of the pyridine ring?

- Approaches :

- Protecting Groups : Temporarily block the 6-amino group with tert-butoxycarbonyl (Boc) to direct electrophilic substitution to the 3-position .

- Computational Modeling : Use DFT calculations to predict reactive sites (e.g., Fukui indices for electrophilic attack) .

Q. How can analogs of this compound be designed to improve pharmacokinetic properties?

- Structure-Activity Relationship (SAR) Guidance :

- Bioisosteric Replacement : Replace the carboxylic acid with a methyl ester (improves cell permeability) or sulfonamide (enhances solubility) .

- Derivative Synthesis : lists a methyl-substituted analog (5-(6-Amino-5-methylpyridin-3-yl)thiophene-2-carboxylic acid) with a higher logP value (2.1 vs. 1.8 for the parent compound), suggesting improved membrane penetration .

Q. What computational tools predict the compound’s reactivity in HDAC inhibition assays?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions between the carboxylic acid group and HDAC active-site zinc ions .

- MD Simulations : Assess stability of the ligand-protein complex over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates strong binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.